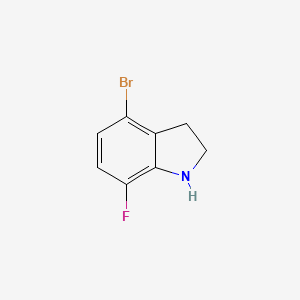

4-Bromo-7-fluoroindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFN |

|---|---|

Molecular Weight |

216.05 g/mol |

IUPAC Name |

4-bromo-7-fluoro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7BrFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4H2 |

InChI Key |

ZDLYFOXOODEGCB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C=CC(=C21)Br)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 7 Fluoroindoline and Analogues

Strategic Approaches to Constructing the 4-Bromo-7-fluoroindoline Ring System

The construction of the this compound skeleton can be approached through two primary strategies: either by building the heterocyclic ring from a pre-functionalized aromatic precursor already bearing the desired bromine and fluorine atoms, or by performing regioselective halogenation on an existing indoline (B122111) or indole (B1671886) core.

Regioselective Halogenation Protocols for Indole Precursors

Achieving the specific 4-bromo-7-fluoro substitution pattern on a pre-existing indole or indoline core through direct halogenation is a complex task due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3, C2, and C5 positions. However, by employing directing groups and carefully controlling reaction conditions, regioselective halogenation can be achieved. For instance, the use of N-protecting groups can influence the position of electrophilic attack. While direct dual halogenation to achieve the 4-bromo-7-fluoro pattern is not well-documented, a stepwise approach involving the introduction of one halogen followed by the second, potentially involving blocking/deblocking strategies, could be a viable, albeit lengthy, pathway.

A plausible synthetic route could commence with a commercially available fluoroaniline (B8554772) derivative. For example, 4-fluoroaniline (B128567) can be converted into 4-fluoroacetanilide, which then undergoes nitration to yield 2-nitro-4-fluoroacetanilide. Subsequent replacement of the acetamido group with bromine can furnish 2-bromo-5-fluoronitrobenzene. google.com The nitro group in this intermediate can then be reduced to an amine to provide 2-bromo-5-fluoroaniline (B94856). google.comchemicalbook.comchemicalbook.com This aniline (B41778) derivative serves as a key precursor for subsequent cyclization reactions to form the desired indoline ring.

Cyclization Reactions Employed in the Synthesis of Halogenated Indolines

Several classical and modified indole synthesis reactions can be adapted for the preparation of halogenated indolines. The success of these methods often hinges on the availability of appropriately substituted starting materials.

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, proceeding via the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com This reaction is particularly well-suited for the synthesis of sterically hindered indoles. wikipedia.org The presence of an ortho-substituent on the nitroarene is crucial for the success of the reaction, as it facilitates the key sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement. wikipedia.orgjk-sci.com

For the synthesis of a 4-bromo-7-fluoroindole precursor, a potential starting material would be a 1,4-dihalo-2-fluoro-5-nitrobenzene derivative. For instance, 1,4-dibromo-2-fluoro-5-nitrobenzene (B1429235) can be prepared from 1,4-dibromo-2-fluorobenzene (B72686) by nitration. guidechem.com In a hypothetical Bartoli synthesis, the nitro group would react with the vinyl Grignard reagent, and the ortho-bromine atom would direct the cyclization to form the 7-bromoindole (B1273607) ring. The fluorine atom at the desired position would remain intact. Subsequent reduction of the resulting 4-fluoro-7-bromoindole would yield the target this compound.

Table 1: Key Features of the Bartoli Indole Synthesis

| Feature | Description |

| Starting Material | Ortho-substituted nitroarene |

| Reagent | Vinyl Grignard reagent (typically 3 equivalents) |

| Key Step | sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement |

| Primary Product | 7-substituted indoles |

| Advantages | Tolerates a wide range of ortho-substituents (including halogens), provides access to sterically hindered indoles. wikipedia.orgjk-sci.com |

The Hemetsberger indole synthesis involves the thermal decomposition of an α-azidocinnamic ester to yield an indole-2-carboxylate. While this method can produce indoles with various substitution patterns, its application is often limited by the stability and accessibility of the azido-ester starting materials. The synthesis of a suitably substituted 3-(aryl)-2-azidopropenoic ester required for the formation of this compound would be a significant synthetic challenge.

The Fischer indole synthesis is one of the most widely used methods for indole synthesis, involving the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.comthermofisher.com To apply this method for the synthesis of 4-bromo-7-fluoroindole, the corresponding (2-bromo-5-fluorophenyl)hydrazine (B2956867) would be required as a starting material. This hydrazine (B178648) could potentially be prepared from 2-bromo-5-fluoroaniline. google.comchemicalbook.comchemicalbook.com The hydrazine would then be condensed with a suitable ketone or aldehyde, such as pyruvate, to form the hydrazone, which upon treatment with an acid catalyst like polyphosphoric acid, would cyclize to form the indole ring. wikipedia.orgbyjus.com

A significant modification of this method is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering an alternative route to the necessary N-arylhydrazone intermediates. wikipedia.org

Table 2: Comparison of Indole Synthesis Methods

| Synthesis Method | Starting Materials | Key Features | Applicability to this compound |

| Bartoli | Ortho-substituted nitroarene, vinyl Grignard | Forms 7-substituted indoles; tolerates halogens. wikipedia.orgjk-sci.com | Potentially high, starting from a dihalo-fluoronitrobenzene. |

| Hemetsberger | 3-Aryl-2-azido-propenoic ester | Thermal decomposition to indole-2-carboxylates. | Low, due to the complexity of the required starting material. |

| Fischer | Phenylhydrazine, aldehyde/ketone | Acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.com | Moderate, dependent on the synthesis of (2-bromo-5-fluorophenyl)hydrazine. |

Once the 4-bromo-7-fluoroindole is synthesized by one of these methods, the final step is the reduction of the indole to the corresponding indoline. This can be achieved through various catalytic hydrogenation methods. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the double bond of the pyrrole (B145914) ring in indoles. commonorganicchemistry.com However, care must be taken to avoid dehalogenation, and milder reducing agents or specific catalysts like Raney nickel might be more suitable for substrates containing aryl halides. commonorganicchemistry.com

Transition Metal-Catalyzed and -Mediated Indoline Syntheses

Modern synthetic methods increasingly rely on transition metal catalysis to construct complex heterocyclic frameworks. Palladium-catalyzed reactions, for example, are widely used in the synthesis of indoles and indolines. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through cross-coupling reactions. While specific examples for the direct synthesis of this compound are not prevalent in the literature, general methodologies for the synthesis of substituted indolines can be adapted. These often involve intramolecular cyclization of suitably functionalized anilines. The challenge remains in the synthesis of the requisite aniline precursor bearing the 4-bromo and 7-fluoro substituents.

C-H Activation as a Key Step in Indole Scaffold Construction

Direct C-H activation has emerged as a step-economical and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds. nih.gov For the indoline scaffold, C-H activation of the benzene (B151609) portion of the ring (positions C4 to C7) is challenging but offers a direct route to substituted analogues that are difficult to access through classical methods. nih.gov

The functionalization of the C7 position is particularly relevant for the synthesis of 7-fluoroindoline (B1367875) precursors. This is often achieved by installing a directing group on the indole nitrogen, which coordinates to a transition metal catalyst and directs the C-H activation to the adjacent C7 position. nih.govresearchgate.net Various metals, including palladium, rhodium, and cobalt, have been successfully employed for C7-selective functionalization such as arylation and alkenylation. researchgate.netnih.gov For example, a pivaloyl group can act as a weakly coordinating directing group to achieve cobalt-catalyzed C7-H functionalization of indoline derivatives. researchgate.net This strategy avoids the need for pre-functionalized substrates, streamlining the synthetic process significantly. nih.gov

Multi-Step Synthesis and Derivatization of this compound Frameworks

The construction of a specifically substituted compound like this compound typically involves a multi-step sequence. This includes the synthesis of appropriately halogenated starting materials and subsequent functionalization after the core indoline structure has been formed.

Synthesis of Key Halogenated Precursors

The synthesis of this compound logically starts from a precursor that already contains the requisite halogen atoms on a benzene ring. A plausible key intermediate would be a 1,4-dihalo-2-nitrobenzene or a 2,5-dihaloaniline. For instance, a molecule like 2-bromo-5-fluoroaniline could serve as a versatile starting material. The synthesis of such dihaloanilines can be challenging due to regioselectivity issues in electrophilic aromatic substitution reactions. acs.org However, directed ortho-metalation or nucleophilic aromatic substitution (SNAAr) on highly functionalized aromatics can provide routes to these key building blocks.

Once the dihalogenated aniline is obtained, it can be elaborated into an indoline through several established routes. One common method is the palladium-catalyzed coupling with a suitable partner to introduce a two-carbon side chain, followed by an intramolecular cyclization to form the indoline ring. nsf.govnih.gov

Post-Cyclization Functionalization Strategies

An alternative synthetic strategy involves forming a mono-substituted indoline first (e.g., 7-fluoroindoline) and then introducing the second halogen atom in a subsequent step. This approach relies on the ability to control the regioselectivity of the halogenation reaction on the pre-formed indoline ring.

Post-cyclization bromination is a common strategy for introducing a bromine atom onto an aromatic or heteroaromatic core. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose as it is a convenient and often milder source of electrophilic bromine compared to molecular bromine (Br₂).

The regioselectivity of the bromination of a 7-fluoroindoline would be governed by the directing effects of both the fluorine atom and the electron-donating dihydro-pyrrole portion of the indoline ring. The amine moiety is a strong activating group and an ortho-, para-director. In the case of 7-fluoroindoline, the C4 and C6 positions are activated. The fluorine atom is a deactivating group but is also an ortho-, para-director. The interplay of these electronic effects would determine the final position of bromination. Photochemical bromination of aromatic compounds with NBS at ambient temperature has been shown to be a regioselective method for producing mono-brominated products in good yields. researchgate.net The specific conditions (solvent, catalyst, temperature) can be tuned to favor bromination at the desired C4 position. researchgate.net

Table 3: Reagents for Post-Cyclization Bromination

| Reagent | Abbreviation | Typical Use | Characteristics | Ref. |

|---|---|---|---|---|

| N-Bromosuccinimide | NBS | Electrophilic aromatic bromination | Mild, solid reagent; regioselectivity can be controlled | researchgate.netresearchgate.net |

| Molecular Bromine | Br₂ | Electrophilic aromatic bromination | Strong, corrosive liquid; can lead to over-bromination | N/A |

Introduction of Fluorine Atoms

The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient fluorination methods is of great interest. For the synthesis of 7-fluoroindoline derivatives, several strategies can be employed, often involving the fluorination of a pre-existing indole or indoline precursor.

One common approach involves the use of electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF4). While direct fluorination of the indoline core can sometimes lead to a mixture of products, the use of directing groups or specific substrates can enhance regioselectivity. For instance, the difluorohydroxylation of substituted indoles using Selectfluor has been shown to proceed with high regioselectivity at the C3 position, yielding 3,3-difluoroindolin-2-ols. acs.org This highlights the potential for selective fluorination at specific positions on the indoline ring system.

Another strategy involves the synthesis of fluorinated indoles from appropriately substituted anilines. A metal-free method has been described for the synthesis of 2-trifluoromethyl NH-indole products from anilines and hexafluoroacetylacetone (B74370) in the presence of an organic oxidant. nih.gov This approach, which proceeds via an oxidative dearomatization-enabled pathway, offers a scalable route to a variety of fluorinated indoles that can subsequently be reduced to the corresponding indolines.

Furthermore, radiolabeling techniques for positron emission tomography (PET) studies have driven the development of methods to introduce fluorine isotopes, such as fluorine-18. These methods often involve the nucleophilic substitution of a leaving group, such as a bromine atom, with [F-18]fluoride. While focused on radiolabeling, the underlying chemical principles can be adapted for the synthesis of non-radioactive fluoro-compounds.

The table below summarizes selected methods for the introduction of fluorine into indole and indoline derivatives, which could be adapted for the synthesis of this compound.

| Method | Reagent(s) | Key Features |

| Electrophilic Fluorination | Selectfluor | Can achieve regioselective difluorination at the C3 position of indoles. acs.org |

| From Anilines | Hexafluoroacetylacetone, organic oxidant | Metal-free, scalable synthesis of 2-trifluoromethyl indoles. nih.gov |

| Nucleophilic Fluorination | [F-18]Fluoride | Primarily for PET studies, involves substitution of a leaving group. |

Regioselective Alkylation and Arylation on the Indoline Core

The functionalization of the indoline core through the introduction of alkyl and aryl groups is a powerful tool for generating structural diversity. Achieving regioselectivity in these reactions is crucial for the synthesis of specific isomers. Various catalytic systems have been developed to control the position of substitution on the indole and indoline rings.

Regioselective Alkylation:

The direct C-H alkylation of indolines can be achieved using transition metal catalysts. For example, an iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols enables the regioselective C3- and N-alkylation of indolines in water. organic-chemistry.org This environmentally friendly method provides a route to a variety of substituted indolines.

Copper-catalyzed reactions have also been shown to be effective for the regioselective alkylation of indoles. A copper-catalyzed method for the C5-H alkylation of indoles bearing a carbonyl functionality at the C3 position has been developed, utilizing copper-carbene species. nih.gov This approach allows for the selective functionalization of the benzene ring portion of the indole scaffold. Furthermore, palladium-catalyzed methods have been employed for the regioselective 2-alkylation of N-H indoles, proceeding via a norbornene-mediated C-H activation. acs.org

Regioselective Arylation:

Similar to alkylation, regioselective arylation of the indoline core can be achieved through various catalytic methods. An iodine-catalyzed C-3 arylation of indoles with p-quinols provides a metal-free approach to C-C bond formation at the meta-position of phenols. ias.ac.in

Transition metal-catalyzed C-H arylation offers a versatile tool for the direct introduction of aryl groups onto the indoline skeleton. For instance, a pivaloyl directing group at the C3 position of indoles can be used to achieve regiocontrolled direct arylation at the C4 and C5 positions. researchgate.net The regioselectivity of arylation can also be controlled by the choice of solvent. In one study, the regioselective arylation of indoles at the C2 or C3 positions was achieved by adjusting the solvent in a copper-catalyzed reaction. rsc.org

The table below provides an overview of selected methods for the regioselective alkylation and arylation of the indoline core.

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Key Features |

| C3- and N-Alkylation | Iridium | C3 and N | Proceeds in water via tandem dehydrogenation. organic-chemistry.org |

| C5-Alkylation | Copper | C5 | Requires a C3-carbonyl directing group. nih.gov |

| C2-Alkylation | Palladium | C2 | Norbornene-mediated C-H activation. acs.org |

| C3-Arylation | Iodine | C3 | Metal-free arylation with p-quinols. ias.ac.in |

| C4/C5-Arylation | - | C4 and C5 | Pivaloyl directing group at C3. researchgate.net |

| C2/C3-Arylation | Copper | C2 or C3 | Solvent-controlled regioselectivity. rsc.org |

Chemical Transformations and Reactivity of 4 Bromo 7 Fluoroindoline Derivatives

Halogen Reactivity and Functional Group Interconversions

The differential reactivity of the C-Br and C-F bonds is a key feature of 4-bromo-7-fluoroindoline, allowing for selective functionalization.

In the context of this compound, the fluorine atom at the C-7 position strongly activates the ring towards nucleophilic attack. This generally makes the halogen at the para position (C-4) the most likely site for substitution by a strong nucleophile. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose stability is enhanced by the electron-withdrawing fluorine atom. Various nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide ion. The choice of solvent and base is critical and can influence reaction rates and yields.

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium Methoxide (NaOMe) | 4-Methoxy-7-fluoroindoline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-7-fluoroindoline |

| Amine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-7-fluoroindoline |

| Azide | Sodium Azide (NaN₃) | 4-Azido-7-fluoroindoline |

This table represents potential SNAr reactions based on established principles of reactivity for halogenated aromatic compounds.

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, allowing for the introduction of a wide range of functional groups. masterorganicchemistry.com The indoline (B122111) ring system is generally activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom. However, the presence of two deactivating halogen substituents (bromo and fluoro) on the aromatic portion of this compound complicates the reactivity.

The directing effect of the substituents must be considered. The indoline nitrogen is a powerful ortho-, para-director, activating the C-5 and C-7 positions. The fluorine and bromine atoms are deactivating but also ortho-, para-directing. In this case, the C-5 position is ortho to the bromine and para to the nitrogen, while the C-6 position is meta to the nitrogen and ortho to the fluorine. The powerful activating and directing effect of the nitrogen atom typically dominates, suggesting that electrophilic substitution, such as nitration or halogenation, would preferentially occur at the C-5 position.

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 4-Bromo-7-fluoro-5-nitroindoline |

| Bromination | Br₂ / FeBr₃ | 4,5-Dibromo-7-fluoroindoline |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-Acetyl-4-bromo-7-fluoro-5-acetylindoline* |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

*Note: Friedel-Crafts reactions may lead to acylation on both the nitrogen and the aromatic ring depending on the reaction conditions.

Catalytic Cross-Coupling Reactions for Molecular Diversification

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures from simple precursors. mdpi.com The carbon-bromine bond at the C-4 position of this compound is an ideal handle for such transformations.

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions for the formation of C(sp²)–C(sp²) bonds. yonedalabs.com It involves the reaction of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. yonedalabs.comyoutube.com This reaction is valued for its mild conditions, broad substrate scope, and tolerance of various functional groups. nih.gov

This compound can serve as the halide partner, reacting at the more labile C-Br bond. This allows for the introduction of a wide array of aryl and heteroaryl groups at the C-4 position. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. Research on analogous substrates, such as 7-bromo-4-substituted-1H-indazoles, has demonstrated successful Suzuki-Miyaura couplings, providing a framework for optimizing conditions for this compound. nih.govrsc.org

| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Phenyl-7-fluoroindoline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 4-(4-Methoxyphenyl)-7-fluoroindoline |

| Pyridin-3-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 4-(Pyridin-3-yl)-7-fluoroindoline |

| Thiophen-2-ylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | DME | 4-(Thiophen-2-yl)-7-fluoroindoline |

This table illustrates typical conditions for Suzuki-Miyaura coupling reactions based on established literature for similar aryl bromides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad applicability in synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgacsgcipr.org

The C-Br bond of this compound is well-suited for this transformation, allowing for the introduction of primary and secondary amines, as well as other nitrogen nucleophiles, at the C-4 position. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. beilstein-journals.org The selection of the ligand is critical and often depends on the specific amine and aryl halide being coupled. libretexts.org

| Amine | Catalyst / Ligand | Base | Solvent | Product |

| Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 4-(Morpholin-4-yl)-7-fluoroindoline |

| Aniline (B41778) | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 4-(Phenylamino)-7-fluoroindoline |

| Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 4-(Benzylamino)-7-fluoroindoline |

| Benzophenone imine | Pd₂(dba)₃ / DavePhos | NaOt-Bu | DME | 4-Amino-7-fluoroindoline (after hydrolysis) |

This table presents representative conditions for Buchwald-Hartwig amination based on common protocols.

Beyond the Suzuki and Buchwald-Hartwig reactions, the halogenated indoline core can participate in a variety of other transition metal-catalyzed transformations to further diversify its structure. sci-hub.sersc.org

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the C-Br bond with a terminal alkyne to form an alkynylated indoline. This product can serve as a versatile intermediate for further transformations, such as cyclizations or click chemistry.

Heck Coupling: A palladium-catalyzed reaction between this compound and an alkene can form a new carbon-carbon bond, leading to the synthesis of styrenyl-type derivatives at the C-4 position.

Stille Coupling: This reaction utilizes organostannane reagents to form C-C bonds under palladium catalysis. It offers an alternative to the Suzuki coupling, particularly when the corresponding boronic acid is unstable.

Ullmann Condensation: A copper-catalyzed reaction that can be used for C-N, C-O, and C-S bond formation. While often requiring harsher conditions than its palladium-catalyzed counterparts, it remains a useful method, especially for certain substrates. acsgcipr.org

These diverse catalytic methods underscore the value of this compound as a building block, enabling the synthesis of a wide range of complex derivatives through selective functionalization of its carbon-halogen bonds.

Redox Chemistry and Further Functionalization

The reactivity of the this compound core is dictated by the interplay of the electron-donating indoline nitrogen and the electron-withdrawing halogen substituents on the benzene ring. These features allow for a range of chemical transformations, including oxidation of the indoline ring, reduction of appended functional groups, and derivatization at various positions.

Selective Oxidation Processes for Indoline Derivatives

The oxidation of indolines is a common strategy to introduce functionality or to access the corresponding indole (B1671886) structure. In the case of this compound derivatives, selective oxidation can lead to various products depending on the oxidant and reaction conditions.

A primary oxidation pathway for indolines is the dehydrogenation to form the aromatic indole ring. While specific studies on this compound are not extensively documented, general methods for indoline dehydrogenation are applicable. These often involve the use of oxidizing agents such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) at elevated temperatures. The resulting 4-bromo-7-fluoroindole is a versatile intermediate for further chemical exploration.

| Substrate | Reagent | Product | Notes |

| Indoline | MnO₂ | Indole | Common and effective method. |

| Indoline | Pd/C | Indole | Often requires a hydrogen acceptor. |

This table presents general methods for the oxidation of indolines to indoles, which are expected to be applicable to this compound.

Oxidation can also occur at the nitrogen atom, particularly if it is substituted. For instance, N-alkyl-4-bromo-7-fluoroindolines could potentially be oxidized to the corresponding N-oxides or undergo oxidative C-N bond cleavage under specific conditions.

Reductive Transformations (e.g., Nitro Group Reduction)

Reductive transformations are crucial for introducing amino functionalities, which are key for further derivatization. A common strategy involves the reduction of a nitro group, which can be introduced onto the aromatic ring of this compound through electrophilic nitration.

For a closely related compound, 5-bromo-7-nitroindoline, its utility as a building block in pharmaceutical synthesis highlights the importance of the nitro group as a precursor to an amino group. The reduction of the nitro group in such systems is typically achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or ammonium (B1175870) formate). Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective.

The resulting aminoindoline, such as 4-bromo-7-fluoro-5-aminoindoline, is a valuable intermediate for the synthesis of a wide range of compounds, including those with applications in the development of fluorescent probes and other biologically active molecules.

| Starting Material | Reducing Agent | Product |

| 5-Bromo-7-nitroindoline | Pd/C, H₂ | 5-Bromo-7-aminoindoline |

| Aromatic Nitro Compound | SnCl₂, HCl | Aromatic Amine |

| Aromatic Nitro Compound | Fe, Acetic Acid | Aromatic Amine |

This table showcases common methods for the reduction of aromatic nitro compounds, which are applicable to nitro derivatives of this compound.

Derivatization at the Indoline Nitrogen (N-1 Functionalization)

The nitrogen atom of the indoline ring is a nucleophilic center and can be readily functionalized through various reactions, including alkylation and acylation. These modifications are often crucial for modulating the biological activity and physicochemical properties of indoline-based compounds.

N-Alkylation: The secondary amine of this compound can be alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base is important to deprotonate the indoline nitrogen without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (B128534) (Et₃N).

N-Acylation: Acylation of the indoline nitrogen introduces an amide functionality, which can alter the electronic properties of the ring system and provide a handle for further transformations. Acylating agents such as acid chlorides or anhydrides react readily with this compound, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.

| Reaction Type | Reagent | Functional Group Introduced |

| N-Alkylation | Alkyl Halide + Base | Alkyl group |

| N-Acylation | Acid Chloride + Base | Acyl group |

This table summarizes general N-1 functionalization reactions for indolines.

Side Chain and Pyrrole (B145914) Ring Functionalization at Carbon Centers

Functionalization of the carbon atoms of the pyrroline (B1223166) ring (C2 and C3 positions) of this compound allows for the introduction of diverse substituents and the creation of stereocenters.

The reactivity of the C2 and C3 positions is influenced by the nature of the substituent on the indoline nitrogen. N-acylated or N-sulfonylated indolines can be deprotonated at the C2 position with a strong base, such as an organolithium reagent, to form a nucleophilic species that can react with various electrophiles.

The C3 position of indolines can also be a site for functionalization. For instance, under certain conditions, electrophilic substitution can occur at this position. However, controlling the regioselectivity between C3 and the aromatic ring can be challenging and often depends on the specific reaction conditions and the directing effects of the substituents present on the molecule.

Advanced Spectroscopic and Computational Characterization of 4 Bromo 7 Fluoroindoline

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 4-bromo-7-fluoroindoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

¹³C-NMR spectroscopy is particularly powerful for defining the carbon skeleton of complex molecules like indole (B1671886) alkaloids. nih.gov The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is significantly influenced by the presence of electronegative halogen substituents. In halogenated indoles and related structures, the introduction of bromine or fluorine atoms causes predictable shifts in the signals of the carbons to which they are attached and, to a lesser extent, to adjacent carbons. nih.gov

For this compound, the bromine atom at the C4 position and the fluorine atom at the C7 position exert strong inductive and resonance effects, which are reflected in the ¹³C-NMR spectrum. The carbon atom directly bonded to the highly electronegative fluorine (C7) is expected to show a large downfield shift and exhibit a strong one-bond carbon-fluorine coupling constant (¹JCF). Conversely, the carbon atom attached to bromine (C4) also experiences a shift, though the effect of bromine (the "heavy atom effect") can be more complex than simple deshielding. The chemical shifts of the other aromatic carbons (C3a, C5, C6, C7a) are also modulated by these substituents. The aliphatic carbons of the five-membered ring (C2 and C3) are less affected but still provide crucial information for confirming the indoline (B122111) structure.

Table 4.1: Expected ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) | Key Influences |

| C2 | 45-55 | Aliphatic, adjacent to nitrogen |

| C3 | 30-40 | Aliphatic |

| C3a | 125-135 | Aromatic, influenced by C4-Br |

| C4 | 110-120 | Aromatic, directly attached to Br |

| C5 | 115-125 | Aromatic, ortho to C4-Br |

| C6 | 120-130 | Aromatic, meta to C4-Br, ortho to C7-F |

| C7 | 145-155 (doublet due to ¹JCF) | Aromatic, directly attached to F |

| C7a | 140-150 | Aromatic, adjacent to N and C7-F |

Note: These are estimated ranges based on general substituent effects in halogenated aromatic and heterocyclic systems. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com The chemical shift of fluorine is extremely sensitive to its local environment, making it an exquisite probe for conformational changes and intermolecular interactions. researchgate.net In the context of this compound, the single fluorine atom at the C7 position provides a powerful spectroscopic handle.

The ¹⁹F NMR spectrum of this compound would be expected to show a single resonance, likely in the typical range for aromatic C-F compounds (around -100 to -140 ppm relative to CFCl₃). ucsb.edu Subtle changes in the conformation of the five-membered indoline ring or its inversion could lead to changes in the fluorine chemical shift or line broadening. researchgate.net This sensitivity is particularly valuable in ligand-target interaction studies. nih.gov If this compound binds to a biological target such as a protein, the ¹⁹F chemical shift can report on the binding event. nih.gov Changes in the chemical shift upon binding can provide information about the binding affinity and the nature of the local environment in the protein's binding pocket. nih.gov Furthermore, ¹⁹F NMR can be used in complex mixtures to identify and characterize fluorinated compounds without the need for separation. rsc.org

Vibrational and Electronic Spectroscopic Investigations

Vibrational and electronic spectroscopy provide complementary information to NMR, revealing details about the bonding within the molecule and the nature of its electron orbitals.

Key expected vibrational frequencies are summarized below:

Table 4.2: Expected Characteristic IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | 3300-3500 | Typically a sharp to medium band. |

| Aromatic C-H Stretch | 3000-3100 | Appears at frequencies just above 3000 cm⁻¹. vscht.cz |

| Aliphatic C-H Stretch | 2850-2960 | Arises from the CH₂ groups at C2 and C3. libretexts.org |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands are expected due to the substituted benzene (B151609) ring. |

| C-N Stretch | 1250-1350 | Characteristic of the aryl amine moiety. |

| C-F Stretch | 1000-1250 | Typically a very strong band in the IR spectrum. spectroscopyonline.com |

| C-Br Stretch | 500-690 | Found in the low-frequency region of the IR spectrum. libretexts.org |

The combination of these bands, particularly the unique pattern in the fingerprint region (below 1500 cm⁻¹), allows for the unambiguous identification of the compound. msu.edu

Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The indoline core contains a phenyl ring fused to a five-membered nitrogen-containing ring, which constitutes a chromophore that absorbs UV light.

The parent indole chromophore exhibits strong absorption bands in the UV region. nist.gov The saturation of the 2,3-double bond to form indoline alters the electronic structure, but the molecule remains an effective UV absorber. The bromine and fluorine substituents on the aromatic ring act as auxochromes, modifying the absorption profile. Both halogens possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+M), and they are also strongly electronegative, withdrawing electron density via the inductive effect (-I). ijrar.org

These competing effects influence the energy of the electronic transitions. The resonance donation of electrons generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). The strong inductive effect, however, can stabilize the ground state, potentially leading to a hypsochromic shift (a shift to shorter wavelengths). The net effect is a combination of these factors. For this compound, one would expect π → π* transitions characteristic of the substituted benzene ring, with λmax values likely shifted compared to unsubstituted indoline. The presence of heavy atoms like bromine can also influence the probability of certain electronic transitions. docbrown.info

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide valuable information. However, the presence of the bromine atom is expected to significantly decrease or quench the fluorescence quantum yield. This phenomenon, known as the "heavy-atom effect," promotes intersystem crossing from the excited singlet state to a non-emissive triplet state, thereby reducing fluorescence.

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the precise molecular weight of a compound and elucidating its structure through fragmentation analysis. The nominal molecular weight of this compound (C₈H₇BrFN) is 216 g/mol , calculated using the most common isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N). Its exact monoisotopic mass is 214.9746 u.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). youtube.com This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z) and having an intensity ratio of approximately 1:1. youtube.com This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

| Ion Species | Calculated m/z | Relative Intensity (%) |

|---|---|---|

| [C₈H₇⁷⁹BrFN]⁺ | 214.9746 | 100.0 |

| [C₈H₇⁸¹BrFN]⁺ | 216.9726 | 97.3 |

Fragmentation analysis under electron impact (EI) conditions would likely proceed through several pathways characteristic of indoline and halogenated aromatic compounds. Common fragmentation patterns include:

Alpha-Cleavage: As an amine, indolines can undergo cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

Loss of Halogen: A prominent fragmentation pathway for halogenated compounds is the loss of the halogen atom. miamioh.edu For this compound, this would result in fragment ions corresponding to [M-Br]⁺ and [M-F]⁺.

Ring Fission: The bicyclic indoline structure may undergo ring opening and subsequent fragmentation.

Computational Chemistry Approaches in Indoline Research

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. aps.org These methods solve approximations of the Schrödinger equation to determine molecular properties. aps.org

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents or biological targets.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

Molecular docking and molecular dynamics (MD) simulations are computational techniques central to drug discovery and molecular biology. espublisher.comnih.gov These methods are used to predict how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. tandfonline.comnih.gov

Molecular Docking: This process involves computationally placing the ligand into the binding site of a receptor in various orientations and conformations to find the most stable binding mode. The stability is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Docking studies on indole derivatives have identified key interactions, such as hydrogen bonds with specific amino acid residues (e.g., glutamic acid) and π-cation interactions, that are vital for binding. nih.govtandfonline.com The bromine and fluorine atoms on the indoline ring can significantly influence binding through halogen bonding and by altering the electronic properties of the aromatic system.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic stability of the ligand-receptor complex over time (typically nanoseconds). nih.govtandfonline.com These simulations model the movements of atoms and molecules, providing insights into the flexibility of the binding pocket and the persistence of key intermolecular interactions, thereby validating the docking results. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For halogenated indoles and related heterocyclic compounds, QSAR models are frequently developed to guide the synthesis of new derivatives with improved potency. nih.govmdpi.commdpi.comeurjchem.com

The process involves calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that correlates these descriptors with the observed activity (e.g., IC₅₀ values). eurjchem.com The presence of halogen atoms is often a critical factor in these models. For example, studies on indole derivatives have shown that substitutions with fluorine or bromine at certain positions can significantly enhance binding affinity for targets like the serotonin (B10506) transporter. nih.gov

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity |

| Steric | Molecular weight, Molar refractivity | Size, Bulk |

| Topological | Wiener index, Kier & Hall indices | Molecular connectivity and shape |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity |

Theoretical studies provide fundamental insights into the three-dimensional structure (conformation) and energetic properties of molecules.

Conformational Analysis: The five-membered ring of the indoline system is not planar. Computational methods can be used to determine the relative energies of its possible conformations, such as the "envelope" and "twist" forms. These calculations help identify the lowest energy (most stable) conformation of this compound, which is critical for understanding its shape and how it can interact with other molecules.

Tautomerism: Tautomers are isomers that differ in the position of a proton and a double bond. While tautomerism is a significant consideration for systems like indolin-2-ones, the indoline scaffold of this compound is a saturated amine system where prototropic tautomerism is not a major factor. researchgate.net The N-H tautomer is overwhelmingly the most stable form. Quantum chemical calculations can confirm this by computing the Gibbs free energies of any potential, albeit highly unstable, tautomeric forms, demonstrating their energetic infeasibility. mdpi.com

Energetics: Computational methods can accurately calculate thermodynamic properties such as the heat of formation and Gibbs free energy. These values are fundamental to understanding the stability of the molecule and the thermodynamics of reactions in which it might participate.

Biological Activity and Mechanistic Insights of 4 Bromo 7 Fluoroindoline Analogues

Antimicrobial and Antivirulence Research

Analogues of 4-Bromo-7-fluoroindoline, particularly halogenated indoles, have been investigated for their ability to combat bacterial pathogens, not by direct bactericidal action, but by disarming them of their virulence factors. nih.gov This antivirulence approach is considered a potential strategy to address the challenge of antibiotic resistance. nih.gov

Research has focused on the effects of halogenated indoles on Vibrio campbellii, a significant pathogen in aquaculture. asm.org Studies have shown that the position of the halogen substituent on the indole (B1671886) ring is crucial, with 4- and 7-substituted compounds often demonstrating high activity. asm.org

Halogenated indole analogues have been shown to significantly interfere with several key virulence phenotypes in bacteria. nih.gov A study investigating 44 different indoles against Vibrio campbellii found that 17 halogenated analogues could significantly decrease virulence. nih.govasm.org

Motility: All 17 selected halogenated indoles demonstrated an ability to decrease the swimming motility of V. campbellii at concentrations of 10 μM and 100 μM. nih.govasm.org Similarly, 7-fluoroindole (B1333265) has been shown to suppress the swarming motility of Pseudomonas aeruginosa. nih.gov

Biofilm Formation: The majority of the tested indole analogues were effective at decreasing biofilm formation in V. campbellii at a concentration of 100 μM. nih.govasm.org Other studies have confirmed that 7-fluoroindole can inhibit biofilm formation in P. aeruginosa. nih.govvliz.be

Protease Activity: While the effect on motility and biofilm formation was pronounced, a less significant, slight decrease in protease activity was observed for the tested indole analogues against V. campbellii. nih.govasm.org However, other research has noted that 7-fluoroindole can suppress protease activity in P. aeruginosa. nih.gov

The table below summarizes the antivirulence effects of selected halogenated indole analogues.

| Compound | Target Organism | Effect on Motility | Effect on Biofilm Formation | Effect on Protease Activity |

| Halogenated Indoles (general) | Vibrio campbellii | Decreased nih.govasm.org | Decreased nih.govasm.org | Slightly Decreased nih.govasm.org |

| 7-Fluoroindole | Pseudomonas aeruginosa | Suppressed nih.gov | Inhibited nih.govvliz.be | Suppressed nih.gov |

| 4-Iodoindole, 7-Iodoindole | Vibrio parahaemolyticus | Inhibited asm.org | Inhibited asm.org | Inhibited asm.org |

| 4-Chloroindole, 7-Chloroindole | Vibrio parahaemolyticus | Inhibited asm.org | Inhibited asm.org | Inhibited asm.org |

The mechanism of action for some bromoindole derivatives involves direct interaction with the bacterial membrane. nih.gov Studies on 6-bromoindolglyoxylamide polyamine derivatives have shown that their antimicrobial activity is linked to the rapid permeabilization and depolarization of the membrane in both Gram-positive and Gram-negative bacteria. nih.gov This suggests that these compounds can disrupt the physical integrity of the bacterial cell envelope. Another study on bisindole alkaloids proposed a similar mechanism, where the compounds act as cationic surfactants that destabilize the cytoplasmic membrane. mdpi.com

Beyond their intrinsic antivirulence activity, certain indole analogues have shown promise as antibiotic enhancers, or potentiators, capable of restoring the efficacy of conventional antibiotics against resistant strains. nih.gov

A fluorinated analogue of the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine was tested for its ability to work synergistically with oxacillin (B1211168) against a methicillin-resistant Staphylococcus aureus (MRSA) strain. mdpi.com The study found that the fluorinated bisindole enabled a remarkable 256-fold reduction in the minimum inhibitory concentration (MIC) of oxacillin, indicating a strong synergistic effect. mdpi.com Similarly, a 6-bromoindolglyoxylamide derivative containing a spermine (B22157) chain displayed antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa in vitro. nih.gov

Mechanisms of Action Against Bacterial Pathogens (e.g., Vibrio species)

Anticancer Activity and Molecular Targeting

Analogues of this compound have also been synthesized and evaluated for their potential in cancer therapy. The strategy has focused on targeting specific enzymatic pathways that play a role in tumor immune evasion.

A significant area of research is the development of dual inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO). sci-hub.se Both enzymes are involved in the kynurenine (B1673888) pathway of tryptophan metabolism and are implicated in mediating immunosuppression within the tumor microenvironment. dovepress.com The expression of IDO1 and TDO in tumors is often associated with poor prognosis. dovepress.com While selective IDO1 inhibitors have been developed, their clinical success has been limited, possibly because TDO can compensate for the inhibition of IDO1. sci-hub.se This has led to the hypothesis that dual inhibition of both enzymes could be a more effective strategy for cancer immunotherapy. sci-hub.se

In this context, indole-2-carboxylic acid derivatives have been designed as IDO1/TDO dual inhibitors. sci-hub.se Notably, the synthesis of these potential anticancer agents has utilized 2-methyl-4-bromo-7-fluoro-1H-indole as a key intermediate building block, directly linking the 4-bromo-7-fluoroindole scaffold to the development of novel dual IDO1/TDO inhibitors. sci-hub.se

Interaction with Proteasome Systems

The direct interaction of this compound analogues with proteasome systems is a developing area of research with limited specific data currently available. Proteasomes are complex protein machinery responsible for degrading unnecessary or damaged proteins, and their inhibition is a validated strategy in cancer therapy. While some complex indole derivatives, such as indole-3-carbinol, have been investigated for their ability to sensitize cancer cells to approved proteasome inhibitors like bortezomib, there is no direct evidence to suggest that fluoro-bromo substituted indolines themselves are primary inhibitors of proteasome activity. Further research is required to determine if these analogues have any direct modulatory effects on the catalytic subunits of the 20S proteasome or associated regulatory particles.

Investigation of Cellular Mechanisms of Action in Vitro

In vitro studies on fluoroindole analogues have revealed significant effects on bacterial virulence and pathogenesis without necessarily inhibiting cell growth, a strategy known as antivirulence therapy. One prominent example is the analogue 7-fluoroindole . Research has demonstrated that this compound can effectively inhibit biofilm formation by the opportunistic pathogen Pseudomonas aeruginosa. researchgate.net

The cellular mechanism for this activity involves the downregulation of key virulence factors that are regulated by the bacterial communication system known as quorum sensing (QS). researchgate.net By interfering with QS signaling, 7-fluoroindole markedly reduces the production of several extracellular virulence factors, including pyocyanin, rhamnolipids, and siderophores (pyoverdine and pyochelin), as well as suppressing swarming motility and protease activity. researchgate.nettum.de This targeted disruption of virulence diminishes the pathogen's ability to establish and maintain infections.

Enzymatic and Receptor Interaction Studies

Analysis of Binding Affinities to Biological Receptors and Enzymes

Analogues of this compound have been designed and evaluated as potent inhibitors of specific viral enzymes. A notable example is the development of fluorinated indole derivatives that target the cap-binding domain of the influenza virus polymerase basic protein 2 (PB2). This domain is crucial for the "cap-snatching" mechanism the virus uses to transcribe its own mRNA.

A 5,7-difluoroindole (B1306068) derivative, identified as compound 11a in a key study, demonstrated potent inhibition of the PB2 protein from both influenza A and B strains. researchgate.net The binding affinity was quantified using a competitive binding assay, which measures the concentration of the inhibitor required to displace 50% of a fluorescently labeled probe from the target protein (IC50). The results highlighted the high affinity of this fluoroindole analogue for its enzymatic target. researchgate.net

Table 1: Inhibitory Activity of Fluoroindole Analogue 11a against Influenza PB2 Protein

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| Compound 11a (5,7-difluoroindole derivative) | Influenza A PB2 Protein | Competitive Binding Assay | 4 | researchgate.net |

| Compound 11a (5,7-difluoroindole derivative) | Influenza B PB2 Protein | Competitive Binding Assay | 14 | nih.gov |

Elucidation of Molecular Binding Modes (e.g., PB2 Cap Binding Region)

The molecular basis for the inhibitory activity of fluoroindole analogues against the influenza PB2 protein has been elucidated through X-ray crystallography. The crystal structure of the 5,7-difluoroindole derivative 11a in complex with the influenza A PB2 cap-binding domain has been resolved, providing a detailed view of its binding mode. researchgate.net

Modulation of Specific Biochemical Pathways

As detailed in section 5.2.3, fluoroindole analogues have been shown to modulate specific biochemical pathways in bacteria, particularly the quorum sensing (QS) pathways in P. aeruginosa. The analogue 7-fluoroindole interferes with the intricate signaling cascade that bacteria use to coordinate collective behaviors and virulence. researchgate.net

This interference leads to the downregulation of genes responsible for producing a range of virulence factors. The specific pathways affected include those for the synthesis of:

Pyocyanin: A blue-green pigment with redox activity that generates reactive oxygen species, causing tissue damage. researchgate.net

Rhamnolipids: Biosurfactants that are essential for swarming motility and biofilm maintenance. researchgate.net

Proteases: Enzymes that degrade host proteins and contribute to tissue invasion. tum.de

By suppressing these QS-regulated pathways, 7-fluoroindole effectively disarms the bacterium, reducing its pathogenic potential without exerting selective pressure that could lead to antibiotic resistance. researchgate.net

Influence on Efflux Pump Activity (e.g., NorA Efflux Pump)

The indole scaffold, the core structure of indoline (B122111), is known to be a "privileged structure" in medicinal chemistry, and its derivatives have been extensively studied as inhibitors of bacterial efflux pumps. These pumps are membrane proteins that actively expel antibiotics from the bacterial cell, conferring multidrug resistance (MDR). The NorA efflux pump in Staphylococcus aureus is a well-characterized example that exports fluoroquinolone antibiotics like ciprofloxacin (B1669076).

Numerous studies have demonstrated that synthetic indole derivatives can inhibit the activity of the NorA pump. These compounds act as efflux pump inhibitors (EPIs), restoring the efficacy of conventional antibiotics. The mechanism involves the inhibitor binding to the pump, which competitively or non-competitively blocks the binding and transport of the antibiotic substrate. This leads to an accumulation of the antibiotic inside the bacterial cell, allowing it to reach its target. For instance, the indole derivative SMJ-5 was identified as a potent NorA inhibitor, significantly increasing the intracellular accumulation of fluorescent substrates like ethidium (B1194527) bromide and the antibiotic norfloxacin (B1679917) in a NorA-overexpressing strain of S. aureus.

Table 2: Effect of Indole Analogues on NorA Efflux Pump Activity

| Compound Class | Bacterial Strain | Effect | Mechanism | Reference |

|---|---|---|---|---|

| 2-aryl-1H-indoles | S. aureus | Potentiation of ciprofloxacin activity | Inhibition of NorA efflux pump | |

| Indole Derivative SMJ-5 | S. aureus (NorA overexpressing) | Increased accumulation of ethidium bromide and norfloxacin | Inhibition of NorA efflux pump and transcriptional downregulation of norA gene |

Structure-Activity Relationship (SAR) Studies of Halogenated Indoline Scaffolds

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. nih.gov The strategic placement of halogen atoms on this scaffold is a common and effective method for modulating the pharmacological properties of the resulting analogues. Structure-Activity Relationship (SAR) studies are crucial in elucidating how these modifications influence biological activity. Research into tricyclic indoline alkaloids, for example, has identified compounds that can resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. nih.gov Thorough SAR investigations of these complex molecules have helped to identify which parts of the structure can be modified without losing efficacy, leading to the discovery of analogues with enhanced potency. nih.gov

Role of Bromine and Fluorine Substituents in Biological Potency and Selectivity

The incorporation of bromine and fluorine into the indoline scaffold plays a pivotal role in defining the biological potency and selectivity of the analogues. Halogens, in general, are known to enhance the stability of inhibitors by forming additional interactions, such as halogen bonds, within the binding pockets of target proteins. researchgate.net

Bromine often proves essential for the biological activity of certain indoline series. In SAR studies of some resistance-modifying agents, the replacement of a bromine atom at a specific position with a methyl group, a methoxy (B1213986) group, or even hydrogen led to a significant decrease or complete abolishment of activity. acs.org This highlights that a halogen at this position is a necessary feature for the compound's function. acs.org While chlorine can sometimes substitute for bromine, it may result in somewhat reduced activity, although this can be accompanied by lower toxicity to mammalian cells. acs.org Natural bromophenols and their derivatives have also demonstrated significant antioxidant and anticancer potential, indicating the broad utility of bromine in bioactive compounds. nih.gov

Fluorine incorporation is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. daneshyari.com Introducing fluorine can modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability. daneshyari.comnih.gov Replacing hydrogen with fluorine on aromatic rings is a particularly effective tactic to slow down oxidative metabolism by cytochrome P450 enzymes. daneshyari.com The high electronegativity of fluorine can also alter the acidity (pKa) of nearby functional groups, which can improve a drug's bioavailability. nih.govnih.gov In some indoline analogues, the addition of a fluorine atom to a bromine-containing scaffold has been shown to yield slightly improved activity and reduced toxicity. acs.org This demonstrates the synergistic potential of using multiple different halogens within the same molecule.

The table below summarizes the general effects of incorporating bromine and fluorine substituents into drug candidates.

| Feature | Role of Bromine | Role of Fluorine |

| Binding Interactions | Can form halogen bonds and enhance binding affinity. Often essential for activity in specific scaffolds. acs.orgresearchgate.net | Can form hydrogen bonds and dipole-dipole interactions, anchoring the molecule in a specific conformation to improve potency. researchgate.netnih.gov |

| Metabolic Stability | Can block sites of metabolism, though less commonly used for this purpose than fluorine. | A well-established strategy to block metabolic oxidation, increasing the drug's half-life. daneshyari.comnih.gov |

| Lipophilicity | Increases lipophilicity. | Can either increase or decrease lipophilicity depending on the molecular context, offering a tool to fine-tune this property. daneshyari.comnih.gov |

| Electronic Effects | Acts as an electron-withdrawing group through induction. | Strong electron-withdrawing effects can alter the pKa of nearby groups, affecting bioavailability. nih.gov |

Impact of Substituent Positions on Pharmacological Profiles

The position of halogen substituents on the indoline ring is a critical determinant of the resulting compound's pharmacological profile. SAR studies have consistently shown that moving a halogen atom to different positions on the aromatic portion of the indoline can dramatically alter or reduce its biological activity. acs.org

For a series of indoline-based resistance-modifying agents, activity was found to be optimal when a bromine atom was maintained at the 5-position of the indoline ring. acs.org Moving this bromine to other positions, such as the 4-, 6-, or 7-positions, significantly diminished its RMA activity. acs.org This suggests a strict structural requirement for interaction with the biological target. Furthermore, the introduction of a second halogen at the 7-position showed position-dependent effects. When a chlorine atom was at the 5-position, adding a fluorine at the 7-position significantly reduced activity. acs.org However, when bromine was at the 5-position, adding a fluorine at the 7-position (creating a 5-bromo-7-fluoroindoline analogue) resulted in slightly improved activity. acs.org

This positional importance is also observed in other indole-based compounds. Studies have revealed that substituents at the 5-position of the indole nucleus can lead to distinct "families" of ligands with divergent structure-affinity relationships. nih.gov For some targets, substitutions at position 5 are preferred as they allow the molecule to adopt a conformation where the substituents are correctly positioned to bind within a G-tetrad. nih.gov Conversely, substitutions at other positions, like position 4, have been found to be the least favorable for certain activities. researchgate.net The presence of halogens at either position 5 or 7 has been noted to produce an effect on cytotoxicity in other indole derivatives. mdpi.com

The following table presents hypothetical data based on published SAR findings for a series of halogenated indoline resistance-modifying agents, illustrating the impact of substituent position. acs.org

| Compound Analogue | R1 (Position 5) | R2 (Position 7) | Relative RMA Activity |

| Parent Compound | Br | H | +++ |

| Analogue A | Cl | H | ++ |

| Analogue B | H | H | - |

| Analogue C | Br (at pos. 6) | H | + |

| Analogue D | Cl | F | + |

| Analogue E | Br | F | ++++ |

(Activity Scale: ++++ High, +++ Moderate, ++ Low, + Very Low, - Inactive)

These findings underscore that both the type of halogen and its precise location on the indoline scaffold are crucial variables that must be carefully optimized in the design of new therapeutic agents.

Emerging Applications and Future Research Directions

4-Bromo-7-fluoroindoline as a Versatile Chemical Synthon for Advanced Organic Synthesis

In organic synthesis, a "synthon" is a conceptual unit within a molecule that facilitates the formation of new chemical bonds. This compound is a prime example of a versatile synthon due to its distinct reactive sites.

The Bromine Atom: The bromine atom at the 4-position is a key functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. acs.orgnih.gov These reactions are fundamental in modern organic chemistry for constructing complex molecular architectures from simpler precursors. For instance, the Suzuki-Miyaura coupling could be used to attach various aryl or heteroaryl groups to the indoline (B122111) core, generating a library of diverse compounds for further study. nih.govnih.gov

The Indoline Nitrogen: The secondary amine within the indoline ring is a nucleophilic site that can be readily functionalized through reactions like acylation, alkylation, and sulfonylation. This allows for the introduction of a wide array of substituents, further modifying the compound's properties. Protecting this nitrogen, for example with a tosyl group, can be a strategic step to direct reactivity to other parts of the molecule before its removal in a later step. guidechem.com

The Aromatic Ring: The benzene (B151609) ring portion of the molecule, influenced by the electron-withdrawing fluorine atom, can also participate in electrophilic aromatic substitution reactions, although the positions of substitution would be directed by the existing groups.

The combination of these reactive sites allows chemists to use this compound as a modular building block, selectively modifying different parts of the molecule to construct elaborate and highly functionalized final products.

Advancements in Medicinal Chemistry and Drug Discovery Based on the Indoline Scaffold

The indoline scaffold is a cornerstone in drug discovery, recognized for its ability to interact with a wide range of biological targets. researchgate.net The strategic incorporation of fluorine and bromine atoms into this scaffold, as seen in this compound, aligns with modern medicinal chemistry strategies aimed at fine-tuning the properties of drug candidates. researchgate.netnih.gov

Bioisosterism is a strategy in drug design where one atom or group of atoms in a biologically active molecule is replaced by another with similar physical or chemical properties. patsnap.com This is done to enhance the desired properties of a compound, such as potency, selectivity, or metabolic stability, while minimizing undesirable effects. patsnap.comnih.gov

The fluorine atom in this compound is a classic bioisostere of a hydrogen atom. tandfonline.comu-tokyo.ac.jp While their sizes are comparable (van der Waals radii of 1.35 Å for fluorine vs. 1.20 Å for hydrogen), fluorine's extreme electronegativity imparts significant changes to the molecule's electronic properties. u-tokyo.ac.jp Introducing fluorine can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a site prone to metabolic oxidation with a fluorine atom can block this pathway, thereby increasing the drug's half-life in the body. chemxyne.comnih.gov

Modulated Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the indoline nitrogen, affecting its ionization state at physiological pH and influencing how the molecule interacts with its biological target. nih.gov

Enhanced Binding Affinity: Fluorine can alter the conformation of a molecule or participate in unique non-covalent interactions (like hydrogen bonds or dipole-dipole interactions) with protein targets, potentially leading to tighter binding and higher potency. chemxyne.comnih.gov

Key strategies include:

Structure-Activity Relationship (SAR) Studies: A library of derivatives can be synthesized by modifying the 4-bromo and 7-fluoro positions. For example, using the bromine atom as a reactive handle, various substituents can be introduced via cross-coupling reactions. acs.org The biological activity of each new compound is then tested to build a SAR map, which guides the design of more potent and selective molecules. danaher.com

Improving ADMET Properties: The acronym ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Lead optimization aims to enhance these pharmacokinetic and safety profiles. drugdevelopment.fi The lipophilicity and polarity of the indoline scaffold can be systematically tuned by adding or modifying substituents to improve properties like membrane permeability and solubility. danaher.com

Computational and In Silico Modeling: Computer-aided drug design can predict how modifications to the this compound scaffold will affect its binding to a target protein. nih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to succeed, saving time and resources.

Potential Applications in Materials Science and Organic Electronics

The unique electronic properties conferred by halogen atoms make compounds like this compound intriguing candidates for the development of advanced materials. researchgate.net

The presence of both bromine and fluorine can lead to materials with distinct characteristics.

Fluorine's Influence: The incorporation of fluorine into organic molecules is a proven strategy for tuning their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. chemeurope.com This can enhance the stability and performance of organic semiconductors. tuni.fifluorobenzene.ltd Fluorination can also promote desirable molecular packing in the solid state, which is crucial for efficient charge transport. tuni.fi

Bromine's Role: The bromine atom not only serves as a synthetic handle for building larger, conjugated systems but also can enhance intermolecular interactions through polarization effects. nih.govresearchgate.netrsc.org In some cases, heavy atoms like bromine can influence the photophysical properties of a material.

Organic field-effect transistors (OFETs) are key components of next-generation flexible electronics, displays, and sensors. rsc.org The performance of an OFET is highly dependent on the semiconductor material used.

The structural features of this compound make its derivatives promising for this application. Fluorination is a widely used strategy to create high-performance, air-stable n-type (electron-transporting) organic semiconductors. acs.org The high electronegativity of fluorine helps to lower the LUMO energy level of the material, making it less susceptible to oxidation by air and moisture. fluorobenzene.ltdacs.org

Furthermore, the indoline core can be incorporated into larger, more rigid, and planar conjugated structures, which are known to facilitate better charge transport. researchgate.net The bromine atom provides a convenient point for polymerization or for linking multiple indoline units together, creating oligomers or polymers with extended π-conjugation suitable for use as the active layer in an OFET. mdpi.com The improved molecular packing often seen in fluorinated and brominated compounds can lead to higher charge carrier mobility, a critical parameter for transistor performance. nih.govrsc.org

Data Tables

Table 1: Physicochemical Properties of 4-Bromo-7-fluoroindole *

| Property | Value |

| CAS Number | 883500-66-1 musechem.comchemicalbook.com |

| Molecular Formula | C₈H₅BrFN musechem.com |

| Molecular Weight | 214.03 g/mol musechem.com |

| IUPAC Name | 4-bromo-7-fluoro-1H-indole musechem.com |

| InChI Key | PBQKMEMSAFAVKF-UHFFFAOYSA-N musechem.com |

*Note: Data is for the related indole (B1671886) structure, as comprehensive data for the indoline is less available in public databases. The core difference is the saturation of the five-membered ring in indoline.

Innovation in Synthetic Methodologies for Indolines and Halogenated Analogues

Recent advancements have emphasized the use of transition-metal catalysis for the synthesis of indolines and their derivatives. mdpi.com Palladium-catalyzed reactions, in particular, have been extensively developed for creating various fused tricyclic indole skeletons through domino reactions. nih.gov These methods, such as intramolecular Larock indole annulation, provide rapid access to complex molecular architectures from readily available starting materials like ortho-haloanilines and alkynes. nih.gov Beyond palladium, catalysts based on cobalt and gold have also been employed in efficient indolization and cyclization reactions to yield highly substituted indoles and their reduced indoline counterparts. mdpi.com

A significant shift towards more sustainable and milder reaction conditions is evident in the rise of visible-light-induced methodologies. chemrxiv.org Photoredox catalysis enables the functionalization of the sp3 C–H bond of amines to generate ⍺-amino radicals, which can then undergo annulation strategies to form the indoline ring. chemrxiv.org This approach often avoids the need for expensive or toxic metal catalysts and oxidants. chemrxiv.org Another key area of innovation is the dearomative annulation of N-acylindoles, which provides access to three-dimensional indoline structures from flat aromatic precursors. researchgate.netresearchgate.net These reactions can be achieved through various means, including palladium-catalyzed Heck reactions and Lewis acid-catalyzed reductive processes. researchgate.net

The synthesis of halogenated analogues, such as this compound, benefits from both direct halogenation techniques and the use of halogenated starting materials in cyclization reactions. Halogen atoms can be introduced onto the indole or indoline core using various reagents, and their presence can be leveraged to control subsequent reactions. mdpi.commdpi.com For instance, halogen atoms serve as crucial handles for transition metal-catalyzed cross-coupling reactions, allowing for further diversification of the indoline scaffold. researchgate.net The development of biocatalytic methods using engineered halogenase enzymes also presents a promising avenue for the highly regioselective halogenation of indoles under environmentally benign conditions. researchgate.netfrontiersin.orgmdpi.com

| Methodology | Catalyst/Conditions | Key Features | Reference(s) |

| Transition-Metal Catalysis | Palladium, Cobalt, Gold | High efficiency in forming C-C and C-N bonds; enables domino reactions for complex scaffolds. | mdpi.comnih.gov |

| Visible-Light Photoredox Catalysis | Organic dyes, visible light | Metal-free, mild conditions; proceeds via radical intermediates. | chemrxiv.org |

| Dearomative Annulation | Palladium catalysts, Lewis acids | Converts flat aromatic indoles into 3D indoline structures. | researchgate.netresearchgate.net |

| Heck Cross-Coupling | Palladium catalysts | Used to synthesize halogenated amidostilbenes which can then be cyclized to form indolines. | researchgate.net |

| Biocatalytic Halogenation | Tryptophan Halogenase Enzymes (e.g., RebH) | High regioselectivity; environmentally friendly conditions. | researchgate.netfrontiersin.orgmdpi.com |

Integration of High-Throughput Screening and Computational Design for Discovery

The discovery of novel therapeutic agents based on the indoline scaffold is increasingly driven by the synergy between computational design and high-throughput screening (HTS). acs.org These modern drug discovery techniques accelerate the identification of promising lead compounds and help to elucidate complex structure-activity relationships (SAR). mdpi.com